REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]1[N:11]=[C:12]([Cl:20])[S:13][C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16])(C(C)(C)C)(C)C.Cl>O1CCOCC1>[Cl:20][C:12]1[S:13][C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:10]([CH2:9][OH:8])[N:11]=1
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1N=C(SC1C(=O)OCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1N=C(SC1C(=O)OCC)Cl
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3 times with EtOAc, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=C(N1)CO)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |